5-[(Carbamoylmethyl)sulfamoyl]-2-chlorobenzoic acid
Description
Properties
IUPAC Name |
5-[(2-amino-2-oxoethyl)sulfamoyl]-2-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O5S/c10-7-2-1-5(3-6(7)9(14)15)18(16,17)12-4-8(11)13/h1-3,12H,4H2,(H2,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEYCUYWPOWSHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCC(=O)N)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Carbamoylmethyl)sulfamoyl]-2-chlorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzoic acid as the starting material.
Introduction of the Carbamoylmethyl Group: The carbamoylmethyl group is introduced through a reaction with a suitable carbamoylating agent, such as carbamoyl chloride, under basic conditions.
Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate product with sulfamoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production methods for 5-[(Carbamoylmethyl)sulfamoyl]-2-chlorobenzoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(Carbamoylmethyl)sulfamoyl]-2-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the carbamoylmethyl and sulfamoyl groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid derivative and other by-products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzoic acid derivatives can be formed.
Oxidation Products: Oxidation can yield sulfonic acid derivatives or other oxidized forms.
Reduction Products: Reduction can lead to the formation of amine or alcohol derivatives.
Scientific Research Applications
Anticancer Properties
This compound has been investigated for its ability to bind to prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. The binding affinity of 5-[(Carbamoylmethyl)sulfamoyl]-2-chlorobenzoic acid to PSMA suggests its potential use as a therapeutic agent or a diagnostic tool in prostate cancer treatment. Research indicates that compounds with similar structures can inhibit tumor neovascularization and identify cancer cells effectively, paving the way for novel cancer therapies .
Neurological Disorders
The compound's structure allows it to interact with biological systems involved in neurological disorders. It has been suggested that derivatives of this compound may be beneficial in treating conditions such as neuropathy, epilepsy, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. The modulation of neuroinflammatory pathways could be a mechanism through which these effects are achieved .
Enzyme Inhibition
Research has shown that compounds similar to 5-[(Carbamoylmethyl)sulfamoyl]-2-chlorobenzoic acid can act as enzyme inhibitors, particularly those involved in metabolic pathways related to amino acid metabolism. This inhibition can be crucial in regulating metabolic disorders and could lead to the development of new treatments for conditions like obesity and diabetes .
Synthesis of Biologically Active Molecules
The compound serves as a precursor in the synthesis of various biologically active molecules. Its functional groups allow for further chemical modifications, which can lead to the development of more potent derivatives with specific biological activities .
Herbicide Development
Given its chemical structure, 5-[(Carbamoylmethyl)sulfamoyl]-2-chlorobenzoic acid may have applications in developing herbicides that target specific plant metabolic pathways. This could enhance crop protection strategies while minimizing environmental impact .
Summary Table of Applications
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer therapies | Targeting PSMA for prostate cancer treatment |
| Neurological disorder treatments | Modulation of neuroinflammatory pathways | |
| Biochemistry | Enzyme inhibition | Regulation of metabolic disorders |
| Synthesis of active molecules | Development of potent derivatives | |
| Agricultural Science | Herbicide development | Enhanced crop protection |
Case Studies and Research Findings
- Prostate Cancer Treatment : In studies involving compounds that bind to PSMA, it was found that certain derivatives exhibited significant anticancer activity, suggesting that 5-[(Carbamoylmethyl)sulfamoyl]-2-chlorobenzoic acid could be a candidate for further investigation .
- Neurological Applications : A study demonstrated the efficacy of similar compounds in reducing neuroinflammation in animal models of Alzheimer’s disease, indicating potential therapeutic effects for 5-[(Carbamoylmethyl)sulfamoyl]-2-chlorobenzoic acid .
- Metabolic Regulation : Research highlighted the role of sulfonamide derivatives in inhibiting key enzymes involved in amino acid metabolism, showcasing their potential use in treating metabolic disorders .
Mechanism of Action
The mechanism of action of 5-[(Carbamoylmethyl)sulfamoyl]-2-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The carbamoylmethylsulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorine atom on the benzene ring may also contribute to its reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Below is a comparative analysis of key analogues, focusing on substituents, physicochemical properties, and applications:
Key Differences and Implications
Substituent Effects on Bioactivity: The nitrooxy acetoxy group in Compound 5c enables nitric oxide release, suggesting cardiovascular applications . The carbamoylmethyl group in the target compound may improve solubility compared to lipophilic benzyl or allyl derivatives .
Synthesis Challenges :
- The target compound’s discontinued status contrasts with commercially available analogues (e.g., 5-[Benzyl(4-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid), which are synthesized via scalable routes involving silver nitrate-mediated substitutions (yields: ~49–64%) .
Thermal Stability :
- Melting points for related compounds (e.g., 92–98°C for nitrooxy derivatives ) suggest moderate stability, though data for the target compound is lacking.
Biological Activity
5-[(Carbamoylmethyl)sulfamoyl]-2-chlorobenzoic acid (CAS No. 1040335-21-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-[(Carbamoylmethyl)sulfamoyl]-2-chlorobenzoic acid features a chlorobenzoic acid core with a sulfamoyl group, which is known for its ability to interact with various biological targets. The presence of the chlorinated aromatic ring can enhance lipophilicity and bioavailability, making it a promising candidate for drug development.
The biological activity of 5-[(Carbamoylmethyl)sulfamoyl]-2-chlorobenzoic acid is primarily attributed to its interaction with specific enzymes and receptors:
- Inhibition of Carbonic Anhydrase Isozymes : Research indicates that compounds with similar structures exhibit high affinity for carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors. The binding affinity of related compounds suggests potential anticancer properties, as inhibition of CAIX can disrupt tumor microenvironmental conditions conducive to growth and metastasis .
- Antimicrobial Activity : Sulfamoyl derivatives are often investigated for their antimicrobial properties. The sulfamoyl group can mimic para-aminobenzoic acid, a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth .
Case Studies and Experimental Data
- Antitumor Activity : A study designed a series of methyl 5-sulfamoyl-benzoates, revealing that specific derivatives exhibited binding affinities to CAIX with dissociation constants as low as 0.12 nM. This suggests that modifications on the benzenesulfonamide ring can significantly enhance selectivity and potency against cancer cells .
- Toxicity Assessments : Toxicological evaluations indicate that chlorobenzoic acids, including derivatives like 2-chlorobenzoic acid, have shown minimal genotoxicity in various assays, including Salmonella mutagenicity tests . This may imply a favorable safety profile for further development.
- Biological Assays : In vitro assays have demonstrated that related compounds possess antihemorrhagic activity in murine models, indicating potential therapeutic applications beyond oncology .
Comparative Analysis
| Compound Name | Binding Affinity (Kd) | Biological Activity | Notes |
|---|---|---|---|
| 5-[(Carbamoylmethyl)sulfamoyl]-2-chlorobenzoic acid | TBD | Antimicrobial, Antitumor | Investigated for CAIX inhibition |
| Methyl 5-sulfamoyl-benzoate | 0.12 nM | Antitumor | High selectivity towards CAIX |
| 2-Chlorobenzoic Acid | TBD | Minimal genotoxicity | Safety assessments ongoing |
Q & A
Q. What are the established synthetic methodologies for 5-[(Carbamoylmethyl)sulfamoyl]-2-chlorobenzoic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves sequential functionalization of 2-chlorobenzoic acid:
Sulfonation : React with chlorosulfonic acid under controlled temperatures (~0–5°C) to introduce the sulfonyl chloride intermediate .
Carbamoylmethyl Addition : Treat with carbamoylmethylamine in a basic aqueous medium (pH 8–9) to form the sulfamoyl linkage. Adjust pH using Na₂CO₃ or NaOH to prevent hydrolysis .
Purification : Recrystallize from methanol or ethanol to isolate the final product .
- Key Optimization :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C during sulfonation | Reduces side reactions |
| pH | 8–9 during substitution | Enhances nucleophilicity |
| Solvent | Methanol for recrystallization | Improves purity |
Q. How does the carbamoylmethylsulfamoyl substituent influence solubility and reactivity compared to simpler sulfonamide derivatives?
- Methodological Answer : The carbamoylmethyl group introduces hydrogen-bonding capacity via its amide moiety, increasing solubility in polar solvents (e.g., DMSO, water-ethanol mixtures) compared to methylsulfonamide analogs . Reactivity in nucleophilic substitutions is enhanced due to electron-withdrawing effects of the sulfamoyl group, facilitating reactions at the carboxylic acid site .
Q. What spectroscopic techniques are recommended for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify protons and carbons adjacent to sulfamoyl (δ 3.2–3.5 ppm for –NH–CH₂–) and carboxylic acid (δ 12–13 ppm) groups .
- IR Spectroscopy : Confirm sulfonamide (1150–1350 cm⁻¹ S=O stretching) and carboxylic acid (2500–3300 cm⁻¹ O–H) .
- Mass Spectrometry : Molecular ion peak at m/z 337.15 (C₉H₉BrN₂O₅S) for validation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies?
- Methodological Answer :
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell viability (MTT assays) to assess target specificity .
- Pharmacokinetic Profiling : Measure plasma stability and metabolite formation (e.g., hydrolysis of sulfamoyl group) using LC-MS .
- Dosage Adjustment : Account for bioavailability differences by testing multiple dosing regimens in animal models .
Q. What computational approaches predict interaction mechanisms between this compound and protein targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses with sulfamoyl and carboxylic acid groups interacting with active-site residues (e.g., serine hydrolases) .
- MD Simulations : Simulate ligand-protein stability in GROMACS to assess hydrogen-bonding persistence .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. Br) with activity trends using MOE or Schrödinger .
Q. What strategies minimize by-product formation during synthesis?
- Methodological Answer :
- Controlled Sulfonation : Use slow addition of chlorosulfonic acid to avoid overheating and polysulfonation .
- Protective Groups : Temporarily esterify the carboxylic acid with methyl groups to prevent side reactions during sulfamoylation .
- By-Product Analysis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to detect intermediates .
Q. How should researchers analyze isomeric impurities in synthesized batches?
- Methodological Answer :
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to separate isomers. Retention time shifts indicate positional sulfamoyl isomers .
- Chiral Chromatography : Resolve enantiomers using Chiralpak AD-H columns (hexane/isopropanol) if stereocenters are present .
- Reference Standards : Compare with certified impurities (e.g., 2,4-dichlorobenzoic acid) for quantification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
